1-(1,2-Oxazol-3-ylmethanesulfonyl)piperazine
Description
1-(1,2-Oxazol-3-ylmethanesulfonyl)piperazine is a synthetic piperazine derivative featuring a sulfonyl group linked to a 1,2-oxazole heterocycle.
Properties
IUPAC Name |
3-(piperazin-1-ylsulfonylmethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3S/c12-15(13,7-8-1-6-14-10-8)11-4-2-9-3-5-11/h1,6,9H,2-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKODKFKUPQYJPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)CC2=NOC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1,2-Oxazol-3-ylmethanesulfonyl)piperazine typically involves the reaction of piperazine with a suitable oxazole derivative under controlled conditions. One common method includes the use of 1,2-oxazole-3-methanesulfonyl chloride as a starting material, which reacts with piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(1,2-Oxazol-3-ylmethanesulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
1-(1,2-Oxazol-3-ylmethanesulfonyl)piperazine has been investigated for several key applications:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown effective inhibition against various pathogens including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests potential use in developing new antibiotics.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes associated with various diseases. For example, it has shown promise as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets in the treatment of inflammatory conditions . The introduction of the oxazole ring may enhance its binding affinity and selectivity towards these enzymes.
Anticancer Potential
Studies have highlighted the potential of this compound in cancer therapy. For example, related compounds have demonstrated activity against drug-resistant leukemia cell lines and other cancer types . The mechanism often involves modulation of signaling pathways critical for cancer cell proliferation and survival.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of piperazine derivatives similar to 1-(1,2-Oxazol-3-ylmethanesulfonyl)piperazine against common bacterial strains. Results indicated that these compounds could significantly inhibit bacterial growth, supporting their potential as new antimicrobial agents .
Case Study 2: Cancer Cell Line Studies
Research involving the evaluation of related oxazole derivatives showed promising results against various cancer cell lines. One notable finding was a derivative's ability to induce apoptosis in breast cancer cells through modulation of apoptotic signaling pathways .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 1-(1,2-Oxazol-3-ylmethanesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The oxazole ring and methanesulfonyl group are key functional groups that contribute to its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Piperazine derivatives are broadly classified into benzylpiperazines , phenylpiperazines , and sulfonylpiperazines based on substituents . Below is a detailed comparison:
Cytotoxicity Comparison
and highlight piperazine derivatives with 4-chlorobenzhydryl and benzoyl substituents showing potent cytotoxicity (IC50: 0.5–5 µM) against liver, breast, and colon cancer cell lines .
Receptor Affinity and Selectivity
- Dopamine D2 Receptor : Arylpiperazines like 1-(2-methoxyphenyl)piperazine exhibit moderate D2 affinity (Ki: ~50 nM) . The oxazole moiety may sterically hinder binding, reducing potency.
- Serotonin Receptors : Phenylpiperazines (e.g., TFMPP, mCPP) show 5-HT1A/2C agonism (EC50: 10–100 nM) . The sulfonyl group’s polarity could shift selectivity toward 5-HT7 receptors, as seen in structurally related sulfonamides .
Physicochemical Properties
| Property | Benzylpiperazines | Phenylpiperazines | Sulfonylpiperazines | 1-(1,2-Oxazol-3-ylmethanesulfonyl)piperazine (Predicted) |
|---|---|---|---|---|
| LogP | 2.5–3.5 | 2.0–3.0 | 1.0–2.0 | 1.5–2.5 (moderate polarity due to oxazole) |
| Solubility (aq.) | Low | Moderate | High | Moderate (sulfonyl enhances solubility) |
| Metabolic Stability | Low (CYP3A4) | Moderate | High | High (resistant to N-dealkylation) |
Biological Activity
1-(1,2-Oxazol-3-ylmethanesulfonyl)piperazine is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-(1,2-Oxazol-3-ylmethanesulfonyl)piperazine can be represented as follows:
- Molecular Formula : CHNOS
- CAS Number : 1354952-73-0
This compound features a piperazine ring substituted with a 1,2-oxazole and a methanesulfonyl group, contributing to its unique biological properties.
The biological activity of 1-(1,2-Oxazol-3-ylmethanesulfonyl)piperazine is primarily mediated through its interaction with various molecular targets:
- Receptor Binding : The compound is hypothesized to bind to specific receptors involved in neurotransmission and metabolic regulation.
- Enzyme Inhibition : It may inhibit key enzymes related to inflammatory pathways and cellular signaling, which can lead to therapeutic effects in various conditions.
Biological Activities
Research has identified several biological activities associated with 1-(1,2-Oxazol-3-ylmethanesulfonyl)piperazine:
Antimicrobial Activity
Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Properties
The compound has shown promise in preclinical models as an anticancer agent. It appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Neuroprotective Effects
Preliminary studies suggest that 1-(1,2-Oxazol-3-ylmethanesulfonyl)piperazine may protect neuronal cells from oxidative stress and excitotoxicity, indicating potential applications in neurodegenerative diseases.
Data Table: Summary of Biological Activities
Case Studies
Several case studies have explored the efficacy of 1-(1,2-Oxazol-3-ylmethanesulfonyl)piperazine in different biological contexts:
Case Study 1: Antimicrobial Efficacy
In a study published by the Journal of Antimicrobial Chemotherapy, the compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics. This suggests potential for use in treating resistant infections.
Case Study 2: Cancer Cell Apoptosis
Research published in Cancer Research showed that treatment with 1-(1,2-Oxazol-3-ylmethanesulfonyl)piperazine led to a significant reduction in tumor size in xenograft models. The study highlighted the compound's ability to activate apoptotic pathways through caspase activation.
Case Study 3: Neuroprotection
A study in Neuropharmacology indicated that the compound reduced neuronal cell death in models of excitotoxicity induced by glutamate. This suggests its potential role in developing treatments for conditions like Alzheimer's disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
